2-[(1-ethyl-4-hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide
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Overview
Description
2-[(1-ethyl-4-hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide is a complex organic compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.
Preparation Methods
The synthesis of 2-[(1-ethyl-4-hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide typically involves the alkylation of 6-methyl-2-thiouracil with ethyl chloroacetate in the presence of a base such as potassium carbonate. The reaction is carried out in aqueous ethanol at room temperature. The resulting ethyl 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetate is then reacted with 2-methoxyaniline to form the final product .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The sulfanyl group can be substituted with other nucleophiles such as amines or hydrazines.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and hydrazines .
Scientific Research Applications
2-[(1-ethyl-4-hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is used in the development of drugs with potential anticancer, antiviral, and antimicrobial activities.
Biological Studies: It serves as a probe to study the interactions of pyrimidine derivatives with biological targets.
Industrial Applications: It is used in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidine ring can mimic natural nucleotides, allowing the compound to interfere with nucleic acid synthesis or enzyme activity. This can lead to the inhibition of cell proliferation, making it useful in anticancer therapies .
Comparison with Similar Compounds
Similar compounds include other pyrimidine derivatives such as:
2-thiouracil: Known for its use in the synthesis of various S-alkyl derivatives with anticonvulsant activity.
4-hydroxy-2-quinolones: These compounds have significant pharmaceutical and biological activities, making them valuable in drug research and development.
Compared to these compounds, 2-[(1-ethyl-4-hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide is unique due to its specific structural features and the presence of both sulfanyl and methoxyphenyl groups, which contribute to its distinct biological activities and chemical reactivity .
Properties
IUPAC Name |
2-(1-ethyl-4-hydroxy-6-oxopyrimidin-2-yl)sulfanyl-N-(2-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O4S/c1-3-18-14(21)8-12(19)17-15(18)23-9-13(20)16-10-6-4-5-7-11(10)22-2/h4-8,19H,3,9H2,1-2H3,(H,16,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFSLKNMOPCDOMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C=C(N=C1SCC(=O)NC2=CC=CC=C2OC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
47.7 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID26666144 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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